N-(3-chloro-2-methylphenyl)-2-(3-chlorophenoxy)acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-(3-chlorophenoxy)acetamide is an organic compound characterized by the presence of chloro and methyl groups attached to a phenyl ring, and a chlorophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-chlorophenoxy)acetamide typically involves the reaction of 3-chloro-2-methylaniline with 3-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(3-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-(3-chlorophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(3-chlorophenoxy)acetamide
- N-(2-methylphenyl)-2-(3-chlorophenoxy)acetamide
- N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(3-chlorophenoxy)acetamide is unique due to the specific arrangement of chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C15H13Cl2NO2 |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-13(17)6-3-7-14(10)18-15(19)9-20-12-5-2-4-11(16)8-12/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
DPPSSDPHVKRJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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